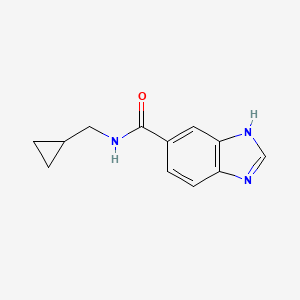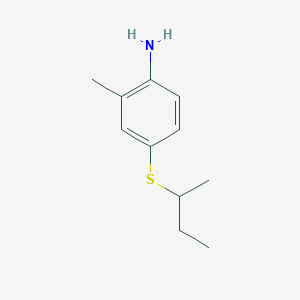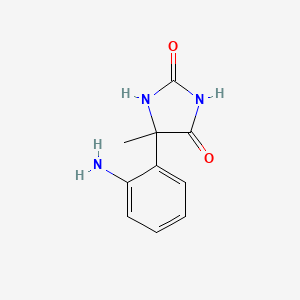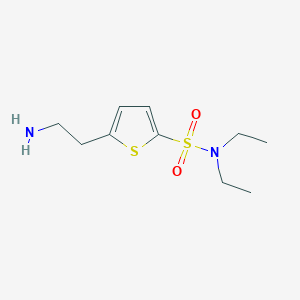![molecular formula C8H12N2O5S B1517972 4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1155166-67-8](/img/structure/B1517972.png)
4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, also known as HSPC, is a chemical compound with potential applications in various fields of research and industry . It has a molecular formula of C8H12N2O5S and a molecular weight of 248.26 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), a sulfamoyl group (-SO2NH2), and a hydroxypropyl group (-CH2CH(OH)CH3) .Wissenschaftliche Forschungsanwendungen
Organocatalysis and Asymmetric Reactions
4-Hydroxyproline-derived amino acids, which share structural similarities with the chemical , are utilized as organocatalysts for asymmetric reactions. These include aldol reactions, Mannich reactions, and Michael additions, highlighting their role in synthesizing organic compounds under both homogeneous and heterogeneous conditions. Such catalysts are significant for green chemistry applications due to their recyclability and efficiency in water systems Zlotin, 2015.
Synthesis of Arylbispyranylmethanes
The use of biological-based nano and nano-magnetic catalysts, including derivatives related to 4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, in the synthesis of arylbispyranylmethane derivatives showcases the molecule's role in eco-friendly reaction conditions. This synthesis method is characterized by its high efficiency and benign reaction conditions Zolfigol et al., 2016.
Enzyme Inhibition
Compounds structurally related to this compound have been identified as potent inhibitors of prolyl 4-hydroxylase. This enzyme is crucial in collagen synthesis, and its inhibition can have significant implications in medical research, particularly in the development of treatments for diseases related to collagen production and degradation Dowell & Hadley, 1992.
Interaction with Biological Molecules
Research on p-hydroxycinnamic acid derivatives demonstrates the molecule's potential in interacting with biological substrates, such as bovine serum albumin. This interaction is crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds Meng et al., 2012.
Electrochemical Applications
The molecule's structural components facilitate electroreduction processes in aqueous sulfuric acid, indicating potential applications in electrochemical reactions and synthesis. This property could be leveraged in developing new methodologies for the synthesis of complex organic molecules Nonaka et al., 1981.
Eigenschaften
IUPAC Name |
4-(2-hydroxypropylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-5(11)3-10-16(14,15)6-2-7(8(12)13)9-4-6/h2,4-5,9-11H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMUUZBETXVREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CNC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)
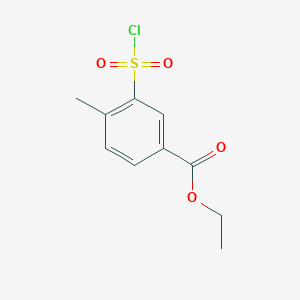
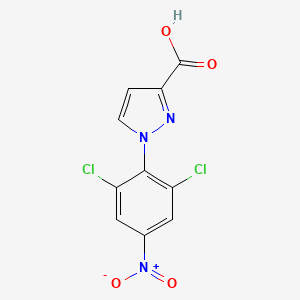

amine](/img/structure/B1517902.png)
